molecular formula C18H23F3N2O3 B6045880 N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

Cat. No. B6045880
M. Wt: 372.4 g/mol
InChI Key: GQDBERMPXFLYTF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as "Compound X" in the literature, and it belongs to the class of piperidinecarboxamide derivatives.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the inhibition of specific enzymes, which are involved in various disease processes. For example, this compound has been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in the progression of cancer and other diseases. In addition, this compound has been shown to inhibit the activity of kinases, such as JNK and p38, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of specific enzymes, which play crucial roles in many disease processes. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects, which may be beneficial for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. One of the potential future directions is the development of more efficient and scalable synthesis methods for this compound. Another potential future direction is the exploration of the therapeutic potential of this compound in various disease models. Furthermore, the elucidation of the precise mechanism of action of this compound may provide valuable insights into the design of more potent and selective enzyme inhibitors.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the reaction of 3-(trifluoromethyl)benzylamine with 3-methoxypropyl isocyanate to form the corresponding carbamate intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.

Scientific Research Applications

N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases and kinases, which play crucial roles in many disease processes. In addition, this compound has been studied for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(3-methoxypropyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-26-9-3-8-22-17(25)14-6-7-16(24)23(12-14)11-13-4-2-5-15(10-13)18(19,20)21/h2,4-5,10,14H,3,6-9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDBERMPXFLYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide

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